molecular formula C20H28N2O4 B5626337 8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5626337
M. Wt: 360.4 g/mol
InChI Key: MZVZVSNLDLUBKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives often involves complex organic reactions. For instance, Madaiah et al. (2012) synthesized a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives to explore their anticonvulsant activity. This study illustrates the typical approach to synthesizing diazaspiro[4.5]decane derivatives, involving multiple steps and the use of various organic reagents (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives is characterized by a spirocyclic framework, which is a common feature in many biologically active compounds. Kuroyan et al. (1991) conducted studies on similar compounds, providing insights into the molecular structure and potential reactivity of these molecules (Kuroyan, Pogosyan, Grigoryan, Aleksanyan, Karapetyan, Lindeman, & Struchkov, 1991).

Chemical Reactions and Properties

The chemical reactions and properties of diazaspiro[4.5]decane derivatives are diverse. They are known to undergo various organic reactions, including cyclization, alkylation, and condensation. The work of Kuroyan et al. (1991) on the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate is an example of the chemical reactivity of these compounds (Kuroyan, Pogosyan, & Grigoryan, 1991).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and crystal structure, are important for their practical application. Studies by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, which share structural similarities with diazaspiro[4.5]decane derivatives, provide insight into their crystallographic analysis and physical characteristics (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents and stability under different conditions, are crucial for understanding these compounds' potential applications. The study by Pardali et al. (2021) on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related compound, offers an example of the chemical properties and reactivity of diazaspiro[4.5]decane derivatives (Pardali, Katsamakas, Giannakopoulou, & Zoidis, 2021).

properties

IUPAC Name

8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-3-15-6-4-5-7-17(15)26-13-12-22-10-8-20(9-11-22)16(19(24)25)14-18(23)21(20)2/h4-7,16H,3,8-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVZVSNLDLUBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN2CCC3(CC2)C(CC(=O)N3C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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